(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a dimethylpyrimidine moiety, and a phenylbenzoisoxazole structure, making it a unique molecule with diverse chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its activity against specific diseases, its pharmacokinetic profile, and its safety and efficacy in preclinical and clinical studies.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or other products that require specific chemical properties. Its versatility makes it a valuable component in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through cyclization reactions, while the dimethylpyrimidine moiety is often prepared via condensation reactions involving appropriate precursors. The final step involves coupling these components under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones, share some structural similarities.
Pyrimidine derivatives: Compounds like 4,6-dimethylpyrimidine have similar pyrimidine moieties.
Isoxazole derivatives: Compounds containing the isoxazole ring, such as 3-phenylisoxazole, are structurally related.
Uniqueness
What sets (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-12-16(2)26-24(25-15)30-19-10-11-28(14-19)23(29)18-8-9-21-20(13-18)22(31-27-21)17-6-4-3-5-7-17/h3-9,12-13,19H,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUNAAOGFUVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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